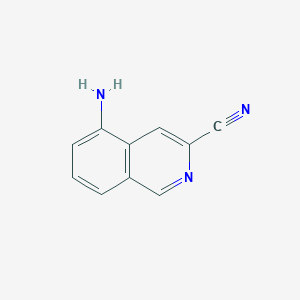

5-Aminoisoquinoline-3-carbonitrile

描述

5-Aminoisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a carbonitrile group at position 2. Isoquinoline derivatives are critical in medicinal chemistry due to their bioactivity, and the introduction of electron-donating (amino) and electron-withdrawing (carbonitrile) groups can modulate reactivity and binding properties. For example, 5-Aminoisoquinoline (C₉H₈N₂) has a melting point of 127–130°C , and the addition of a carbonitrile group at position 3 likely alters solubility and thermal stability.

属性

分子式 |

C10H7N3 |

|---|---|

分子量 |

169.18 g/mol |

IUPAC 名称 |

5-aminoisoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-8-4-9-7(6-13-8)2-1-3-10(9)12/h1-4,6H,12H2 |

InChI 键 |

JGVJFFKCTMOFEA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C(N=C2)C#N)C(=C1)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method typically requires the use of ammonia or primary amines, which smoothly afford the desired product with good yields . Another method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This approach provides an efficient and straightforward route to synthesize 3-aminoisoquinolines.

Industrial Production Methods

Industrial production of 5-Aminoisoquinoline-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

5-Aminoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines or aldehydes.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amines, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

科学研究应用

5-Aminoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-Aminoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, which plays a crucial role in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

(a) Isoquinoline vs. Quinoline Derivatives

- 5-Bromoquinoline-3-carbonitrile (CAS: 1974296-18-8): Replaces the amino group with bromine at position 3. Bromine’s electron-withdrawing nature contrasts with the amino group’s electron-donating effects, influencing reactivity in cross-coupling reactions .

- 4-Aminoquinoline-3-carbonitrile derivatives: NMR data (¹H, ¹³C, HMBC) for analogs like compound 5b (C₉H₇N₃) highlight distinct proton environments due to substituent positioning, aiding structural elucidation .

(b) Isoquinoline vs. Indole Derivatives

- 5-Amino-1H-indole-3-carbonitrile (CAS: 289483-87-0, Similarity: 0.91): Shares the 3-carbonitrile group but replaces isoquinoline with indole. Indole’s five-membered ring reduces aromatic stability compared to isoquinoline, affecting π-π stacking in drug design .

Substituent Position and Electronic Effects

- 5-Amino-3-phenyl-isothiazole-4-carbonitrile: Features an isothiazole ring with a phenyl group at position 3 and carbonitrile at position 4. The shifted carbonitrile position alters dipole moments and hydrogen-bonding capacity compared to 5-Aminoisoquinoline-3-carbonitrile .

- 3-Aminoisoxazole-4-carbonitrile (CAS: 258518-65-9): A monocyclic analog with a lower molecular weight (109.08 g/mol) and decomposition at 140°C, emphasizing the role of ring size in thermal stability .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Research Findings and Challenges

- Synthetic Accessibility: highlights robust NMR methodologies (e.g., HMBC for long-range coupling) to confirm substituent positions in carbonitrile-containing quinolines, a technique applicable to isoquinoline analogs .

- Structural Similarity Limitations: While 5-Amino-1H-indole-3-carbonitrile has a high similarity score (0.91), its indole core may confer divergent pharmacological properties compared to isoquinoline derivatives .

- Thermal Stability: Lower molecular weight compounds like 3-Aminoisoxazole-4-carbonitrile decompose at milder temperatures, suggesting that bicyclic frameworks (e.g., isoquinoline) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。